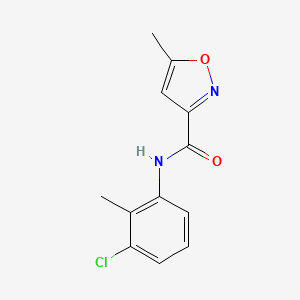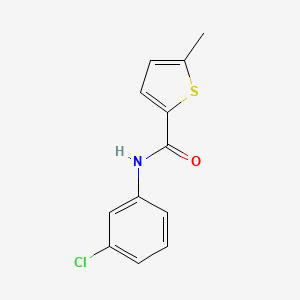
N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. It is a potent agonist of the CB1 receptor, which is found in the central nervous system and is responsible for the psychoactive effects of cannabis. CP-47,497 has been used extensively in studies of the endocannabinoid system, as well as in investigations of the pharmacology of cannabinoids.
Mécanisme D'action
N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide acts as a potent agonist of the CB1 receptor, which is found in the central nervous system. When it binds to the receptor, it activates a signaling cascade that ultimately leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase appetite, reduce pain, and induce a sense of euphoria. It has also been shown to have anti-inflammatory and neuroprotective effects, and has been investigated as a potential treatment for a range of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for investigating the effects of cannabinoids on a wide range of physiological processes. It is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, there are also limitations to its use. It is highly potent and can be difficult to work with, and its effects can be difficult to interpret due to its high affinity for the CB1 receptor.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor, which could lead to the development of more effective treatments for a range of neurological disorders. Another area of interest is the investigation of the long-term effects of exposure to synthetic cannabinoids, which could help to inform public health policies on the use of these compounds. Finally, there is potential for the development of new drug delivery systems that could improve the efficacy and safety of synthetic cannabinoids in clinical settings.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-5-methyl-2-thiophenecarboxamide has been used extensively in scientific research, particularly in studies of the endocannabinoid system. It has been shown to be a potent agonist of the CB1 receptor, and has been used to investigate the effects of cannabinoids on a wide range of physiological processes. This compound has also been used in studies of the pharmacology of cannabinoids, and has been used to investigate the mechanisms of action of other synthetic cannabinoids.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-8-5-6-11(16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILDHXRJMZGOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-acetyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432074.png)

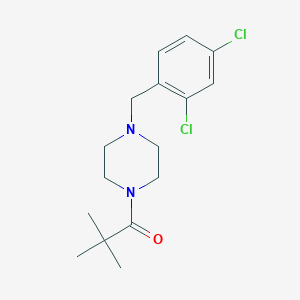
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432098.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4432108.png)
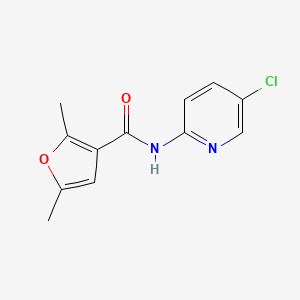

![N-[4-(acetylamino)phenyl]-2-methylcyclopropanecarboxamide](/img/structure/B4432117.png)

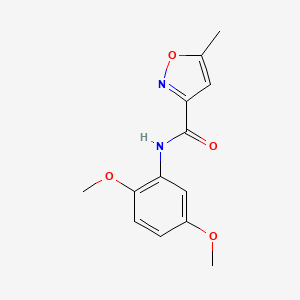
![2-{[(5-chloro-2-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4432139.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432156.png)
![1-methyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432158.png)
